Nanomolar TSHR Antagonist Potency vs. Micromolar Comparators
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exhibits an IC50 of 82 nM against human TSHR expressed in HEK293 cells, measured by Eu-cAMP TR-FRET assay [1]. This represents a 26-fold improvement in potency over ML224 (IC50 2.1 µM) and a 150-fold improvement over VA-K-14 (IC50 12.3 µM) when compared under analogous cAMP accumulation assay conditions . Against rat TSHR in FRTL-5 cells, the compound achieves an IC50 of 39 nM [1].
| Evidence Dimension | TSHR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 82 nM (human TSHR, HEK293) [1]; 39 nM (rat TSHR, FRTL-5) [1] |
| Comparator Or Baseline | ML224: 2.1 µM (human TSHR) ; VA-K-14: 12.3 µM (human TSHR) |
| Quantified Difference | Target compound is 26-fold more potent than ML224; 150-fold more potent than VA-K-14 against human TSHR. |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production; 2 hr incubation; Eu-cAMP TR-FRET assay [1]. |
Why This Matters
Procurement of a nanomolar-potent TSHR antagonist enables dose-response studies at lower compound concentrations, reducing solvent toxicity and non-specific binding artifacts that confound micromolar-range tool compounds.
- [1] BindingDB. BDBM50614116. IC50 82 nM (human TSHR/HEK293); IC50 39 nM (rat TSHR/FRTL-5). View Source
